C12-TLRa

Description

Structure

2D Structure

Properties

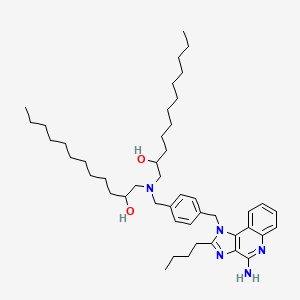

Molecular Formula |

C46H73N5O2 |

|---|---|

Molecular Weight |

728.1 g/mol |

IUPAC Name |

1-[[4-[(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methyl-(2-hydroxydodecyl)amino]dodecan-2-ol |

InChI |

InChI=1S/C46H73N5O2/c1-4-7-10-12-14-16-18-20-24-39(52)35-50(36-40(53)25-21-19-17-15-13-11-8-5-2)33-37-29-31-38(32-30-37)34-51-43(28-9-6-3)49-44-45(51)41-26-22-23-27-42(41)48-46(44)47/h22-23,26-27,29-32,39-40,52-53H,4-21,24-25,28,33-36H2,1-3H3,(H2,47,48) |

InChI Key |

HIHJXHDBDZYVSP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(CN(CC1=CC=C(C=C1)CN2C(=NC3=C2C4=CC=CC=C4N=C3N)CCCC)CC(CCCCCCCCCC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

C12-TLRa: A Technical Guide to its Discovery, Development, and Application as a Novel Vaccine Adjuvant

For Researchers, Scientists, and Drug Development Professionals

Abstract

C12-TLRa is a synthetic lipidoid molecule designed as a potent agonist for Toll-like receptor 7 and 8 (TLR7/8). Its development marks a significant advancement in vaccine adjuvant technology, particularly for enhancing the immunogenicity of mRNA-based vaccines. By incorporating this compound into lipid nanoparticle (LNP) formulations, it is possible to stimulate a robust innate immune response, leading to enhanced and durable adaptive immunity. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and development of this compound, including detailed experimental protocols and quantitative data to support its application in next-generation vaccine platforms.

Discovery and Development

The adjuvant lipidoid this compound was developed by a team of researchers at the University of Pennsylvania. The core innovation behind this compound was the creation of a molecule that combines the properties of a lipid, facilitating its incorporation into LNPs, with a potent TLR7/8 agonist moiety. This dual functionality allows for the co-delivery of the mRNA antigen and the adjuvant to the same antigen-presenting cells (APCs), thereby maximizing the vaccine's efficacy.

The synthesis of this compound is achieved through a ring-opening reaction between an amine-containing TLR7/8 agonist and a C12 epoxide (1,2-epoxydodecane).[1][2] This straightforward synthetic route allows for the scalable production of this compound for research and potential clinical applications. The resulting lipidoid structure enables its partial substitution for ionizable lipids in LNP formulations, endowing the nanoparticles with intrinsic adjuvant properties.[1][3]

Mechanism of Action: TLR7/8 Signaling Pathway

This compound, when incorporated into LNPs and delivered into the endosomes of APCs, activates TLR7 and TLR8. These receptors are key players in the innate immune system, recognizing single-stranded RNA viruses. Upon binding of this compound, TLR7/8 dimerize and recruit the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates a downstream signaling cascade involving IL-1R-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this leads to the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), resulting in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons. This innate immune activation is crucial for the maturation of dendritic cells, enhancement of antigen presentation, and the subsequent priming of a robust, antigen-specific adaptive immune response.[4]

Quantitative Data

The incorporation of this compound into LNP formulations has been shown to significantly enhance the immunogenicity of mRNA vaccines. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Activity of this compound-Containing LNPs

| Assay | Cell Line | Readout | Result | Reference |

| TLR7 Agonistic Activity | HEK-Blue™ hTLR7 | SEAP Production (OD at 650 nm) | Dose-dependent increase in SEAP production with C12-113/TLRa LNPs | |

| Cytokine Production | DC2.4 | TNF-α Secretion | Significant increase in TNF-α production compared to LNPs without this compound | |

| mRNA Transfection | DC2.4 | Luciferase Expression | Dose-dependent mRNA transfection with this compound LNPs (10-40 ng/well) |

Table 2: In Vivo Immunogenicity of this compound-Adjuvanted SARS-CoV-2 mRNA Vaccine in Mice

| Immune Response Parameter | Measurement | Result with this compound Adjuvant | Reference |

| Humoral Immunity | SARS-CoV-2 RBD-specific IgG Titer | Higher serum IgG titers compared to non-adjuvanted vaccine | |

| B Cell Response | RBD-specific B cells (CD80+PD-L2+) in Spleen | Higher number of activated RBD-specific B cells | |

| Dendritic Cell Maturation | Percentage of Mature DCs in Draining Lymph Nodes | Significantly increased percentage of mature DCs |

Experimental Protocols

Synthesis of this compound

The synthesis of the adjuvant lipidoid this compound is performed via a ring-opening reaction.

Materials:

-

TLR7/8 agonist dihydrochloride

-

1,2-epoxydodecane (C12 epoxide)

-

Ethanol

-

Triethylamine

-

Glass vial with magnetic stir bar

Procedure:

-

Dissolve 10 mg of TLR7/8 agonist dihydrochloride in 0.8 ml of ethanol in a glass vial containing a magnetic stir bar.

-

Add 8 μl of triethylamine to neutralize the hydrochloride.

-

Add 20 mg of C12 epoxide to the reaction mixture.

-

Seal the vial and stir the reaction at room temperature for 72 hours.

-

Purify the resulting this compound product using column chromatography.

-

Verify the purity and structure of this compound using liquid chromatography-mass spectrometry (LC-MS) and proton NMR.

Formulation of this compound-Containing LNPs

This compound is incorporated into LNPs by partially substituting the ionizable lipid component.

Materials:

-

Ionizable lipidoid (e.g., C12-113)

-

This compound

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

-

Cholesterol

-

DMG-PEG2000

-

mRNA

-

Ethanol

-

Citrate buffer (pH 4.0)

-

Microfluidic mixing device

Procedure:

-

Prepare a lipid stock solution in ethanol containing the ionizable lipidoid, this compound, DSPC, cholesterol, and DMG-PEG2000 at the desired molar ratios. The percentage of this compound substitution for the ionizable lipidoid can be varied (e.g., 1-17.5 mol%).

-

Prepare an aqueous solution of mRNA in citrate buffer (pH 4.0).

-

Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous).

-

Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated components.

-

Characterize the LNPs for size, polydispersity index (PDI), and mRNA encapsulation efficiency.

In Vitro TLR7 Agonistic Activity Assay

The TLR7 agonistic activity of this compound-containing LNPs can be assessed using HEK-Blue™ hTLR7 reporter cells.

Materials:

-

HEK-Blue™ hTLR7 cells

-

HEK-Blue™ Detection medium

-

This compound-containing LNPs and control LNPs

-

96-well plate

-

Spectrophotometer

Procedure:

-

Seed HEK-Blue™ hTLR7 cells in a 96-well plate.

-

Prepare serial dilutions of the LNP formulations.

-

Add the LNP dilutions to the cells.

-

Incubate the plate for 24 hours at 37°C in a CO2 incubator.

-

Add HEK-Blue™ Detection medium to the wells.

-

Incubate for 1-4 hours and measure the absorbance at 650 nm. The color change is proportional to the level of secreted embryonic alkaline phosphatase (SEAP), which indicates TLR7 activation.

Conclusion

This compound represents a significant innovation in the field of vaccine adjuvants. Its rational design, combining lipid-like properties with potent TLR7/8 agonism, allows for its seamless integration into LNP-based mRNA vaccine platforms. The co-localization of the antigen-encoding mRNA and the this compound adjuvant within the same nanoparticle ensures targeted delivery to APCs, leading to a robust and comprehensive immune response. The preclinical data strongly support the potential of this compound to enhance the efficacy of next-generation vaccines against infectious diseases and for immunotherapy applications. Further research and clinical development are warranted to fully realize the therapeutic potential of this novel adjuvant lipidoid.

References

An In-depth Technical Guide to the Mechanism of Action of C12-TLRa as a TLR7/8 Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C12-TLRa is a novel lipidoid molecule engineered to function as a potent agonist for Toll-like receptors 7 and 8 (TLR7/8). Its unique structure allows for its incorporation into lipid nanoparticles (LNPs), serving a dual role as both a structural component for mRNA delivery and a powerful adjuvant to stimulate the innate immune system. By activating TLR7 and TLR8, this compound triggers a downstream signaling cascade that enhances antigen presentation, promotes the maturation of dendritic cells, and induces a robust pro-inflammatory cytokine response. This activity ultimately bridges the innate and adaptive immune systems, leading to augmented antigen-specific antibody production and cell-mediated immunity, making it a promising component for advanced vaccine development.

Introduction to this compound

This compound, with the formal name 1,1'-((4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)methyl)benzyl)azanediyl)bis(dodecan-2-ol), is a synthetic adjuvant lipidoid. It is designed to be incorporated into lipid nanoparticle (LNP) formulations, particularly for mRNA-based vaccines.[1][2] The structure of this compound features a TLR7/8 agonist headgroup derived from the imidazoquinoline family, linked to lipid tails. This amphiphilic nature facilitates its integration into the lipid bilayer of LNPs.

The primary function of this compound is to act as an adjuvant, a substance that enhances the body's immune response to an antigen. When formulated within an LNP vaccine, this compound not only aids in the encapsulation and delivery of the mRNA payload but also co-localizes the adjuvant and antigen to the same antigen-presenting cells (APCs), leading to a more potent and targeted immune activation.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Formal Name | 1,1'-((4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)methyl)benzyl)azanediyl)bis(dodecan-2-ol) | [2] |

| Synonym | C12-Toll-Like Receptor agonist | [2] |

| Molecular Formula | C₄₆H₇₃N₅O₂ | |

| Molecular Weight | 728.1 g/mol | |

| pKa | 6.42 |

Mechanism of Action: TLR7/8 Agonism

This compound exerts its adjuvant effect by activating Toll-like receptors 7 and 8, which are key pattern recognition receptors (PRRs) of the innate immune system. TLR7 and TLR8 are located in the endosomal compartments of immune cells such as dendritic cells (DCs), macrophages, and B cells. They are responsible for detecting single-stranded viral RNA (ssRNA), and their activation initiates an antiviral immune response.

Receptor Binding and Downstream Signaling

Upon endocytosis of the this compound-containing LNP, the acidic environment of the endosome is thought to protonate the this compound, facilitating its interaction with TLR7 and TLR8. This binding event triggers the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). The recruitment of MyD88 initiates a downstream signaling cascade, which is central to the pro-inflammatory response induced by this compound.

The MyD88-dependent signaling pathway proceeds as follows:

-

Recruitment of IRAKs: MyD88 recruits members of the IL-1 receptor-associated kinase (IRAK) family, such as IRAK4 and IRAK1.

-

Activation of TRAF6: The activated IRAK complex then interacts with and activates TNF receptor-associated factor 6 (TRAF6).

-

Activation of TAK1: TRAF6, in turn, activates the transforming growth factor-β-activated kinase 1 (TAK1) complex.

-

Activation of NF-κB and MAPKs: The TAK1 complex subsequently activates two major downstream pathways:

-

The IκB kinase (IKK) complex, which leads to the phosphorylation and degradation of the inhibitor of NF-κB (IκB). This allows the transcription factor Nuclear Factor-kappa B (NF-κB) to translocate to the nucleus.

-

The mitogen-activated protein kinase (MAPK) cascade (including p38 and JNK), leading to the activation of the transcription factor AP-1.

-

The nuclear translocation of NF-κB and AP-1 results in the transcription of a wide array of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).

Cellular Responses

The activation of the TLR7/8 signaling cascade by this compound leads to several key cellular responses that contribute to its adjuvant activity:

-

Dendritic Cell (DC) Maturation: this compound promotes the maturation of dendritic cells, the most potent antigen-presenting cells. Mature DCs upregulate the expression of co-stimulatory molecules such as CD80 and CD86, as well as MHC class II molecules. This enhanced antigen presentation machinery is crucial for the effective activation of naive T cells.

-

Pro-inflammatory Cytokine Production: As a result of NF-κB and AP-1 activation, APCs secrete a variety of pro-inflammatory cytokines. Notably, this compound has been shown to induce the production of TNF-α and IL-12. IL-12 is particularly important for driving the differentiation of T helper 1 (Th1) cells, which are critical for cell-mediated immunity against intracellular pathogens and for supporting antibody production.

Quantitative Data on this compound Activity

The activity of this compound has been characterized in several in vitro and in vivo studies. The following tables summarize the available quantitative data.

Table 2: In Vitro Activity of this compound Formulated in Lipid Nanoparticles

| Assay | Cell Line | Parameter Measured | Result | Reference |

| TLR7 Agonistic Activity | HEK-Blue™ hTLR7 | NF-κB/AP-1 Activation (SEAP Reporter) | Dose-dependent increase in SEAP activity | |

| Cytokine Production | DC2.4 (murine dendritic cell line) | TNF-α Production | Dose-dependent increase in TNF-α secretion | |

| mRNA Transfection | DC2.4 | Luciferase Expression | Dose-dependent mRNA transfection |

Table 3: In Vivo Effects of this compound-containing LNP-mRNA Vaccine in Mice

| Parameter Measured | Method | Result | Reference |

| Dendritic Cell Maturation in Inguinal Lymph Nodes | Flow Cytometry (% of CD80+CD11c+ and CD86+CD11c+ cells) | Significant increase in the percentage of mature DCs compared to LNPs without this compound | |

| Intranodal Cytokine Production | ELISA | Increased levels of TNF-α and IL-12p70 in inguinal lymph nodes | |

| Antigen-Specific Antibody Titer | ELISA | Higher serum IgG titers to SARS-CoV-2 RBD | |

| B Cell Response | Flow Cytometry | Higher number of CD80+PD-L2+ RBD-specific B cells in the spleen |

Table 4: Characterization of this compound Containing Lipid Nanoparticles

| LNP Formulation | Size (Diameter, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| C12-113/TLRa LNP | ~80-100 | ~0.1-0.2 | Neutral to slightly positive |

Note: The exact size, PDI, and zeta potential can vary depending on the specific formulation parameters such as the molar ratios of the lipid components.

Experimental Protocols

Synthesis of this compound

This compound is synthesized via a ring-opening reaction between an amine-containing TLR7/8 agonist and a C12 epoxide.

Materials:

-

Amine-containing TLR7/8 agonist (e.g., a derivative of imidazoquinoline)

-

C12 epoxide

-

Appropriate solvent (e.g., DMSO)

Procedure:

-

Dissolve the amine-containing TLR7/8 agonist and C12 epoxide in the chosen solvent in a reaction vessel.

-

The reaction mixture is typically heated and stirred for a specified period to allow the ring-opening reaction to proceed to completion.

-

The resulting product, this compound, is then purified using standard chromatography techniques, such as column chromatography.

-

The structure and purity of the final product are confirmed by analytical methods like mass spectrometry and NMR.

Formulation of this compound Lipid Nanoparticles

This compound is incorporated into LNPs using a microfluidic mixing method.

Materials:

-

This compound

-

Ionizable lipid (e.g., C12-113 or a commercial equivalent)

-

Helper lipid (e.g., DOPE or DSPC)

-

Cholesterol

-

PEG-lipid (e.g., DMG-PEG 2000)

-

mRNA in an aqueous buffer (e.g., citrate buffer, pH 4.0)

-

Ethanol

Procedure:

-

The lipid components, including this compound, ionizable lipid, helper lipid, cholesterol, and PEG-lipid, are dissolved in ethanol at specific molar ratios.

-

The mRNA is dissolved in an aqueous buffer.

-

The lipid-ethanol solution and the mRNA-aqueous solution are rapidly mixed using a microfluidic device (e.g., a NanoAssemblr). The rapid mixing causes the lipids to precipitate and self-assemble into LNPs, encapsulating the mRNA.

-

The resulting LNP suspension is then dialyzed against a suitable buffer (e.g., PBS) to remove the ethanol and non-encapsulated components.

-

The final LNP formulation is characterized for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

HEK-Blue™ TLR7 Reporter Assay

This assay is used to quantify the TLR7 agonist activity of this compound.

Materials:

-

HEK-Blue™ hTLR7 reporter cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

This compound-containing LNPs at various concentrations

-

Control LNPs (without this compound)

-

Positive control (e.g., R848)

-

96-well plates

Procedure:

-

Seed HEK-Blue™ hTLR7 cells in a 96-well plate at a specified density.

-

Add serial dilutions of the this compound LNPs, control LNPs, and the positive control to the wells.

-

Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a CO₂ incubator.

-

During the incubation, the activation of TLR7 leads to the secretion of embryonic alkaline phosphatase (SEAP) into the cell culture medium.

-

The HEK-Blue™ Detection medium contains a substrate for SEAP that turns blue upon cleavage. The intensity of the blue color is proportional to the level of SEAP activity.

-

Measure the absorbance at 620-650 nm using a microplate reader.

-

The results are typically expressed as a fold change in SEAP activity relative to untreated cells.

Dendritic Cell Maturation Assay

This assay assesses the ability of this compound to induce the maturation of dendritic cells.

Materials:

-

Dendritic cells (e.g., bone marrow-derived DCs (BMDCs) or a DC cell line like DC2.4)

-

This compound-containing LNPs at various concentrations

-

Control LNPs (without this compound)

-

Positive control (e.g., LPS)

-

Fluorescently labeled antibodies against DC maturation markers (e.g., anti-CD11c, anti-CD80, anti-CD86)

-

Flow cytometer

Procedure:

-

Culture the dendritic cells in appropriate culture plates.

-

Treat the cells with different concentrations of this compound LNPs, control LNPs, or the positive control for a specified time (e.g., 24 hours).

-

Harvest the cells and wash them with a suitable buffer (e.g., FACS buffer).

-

Stain the cells with the fluorescently labeled antibodies against the cell surface markers.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the maturation markers (e.g., CD80+ and CD86+ within the CD11c+ population).

-

The increase in the percentage of CD80+ and CD86+ cells indicates DC maturation.

Conclusion

This compound represents a significant advancement in vaccine adjuvant technology. Its dual functionality as a structural lipidoid and a potent TLR7/8 agonist provides a powerful tool for enhancing the immunogenicity of mRNA vaccines. The well-defined mechanism of action, proceeding through the MyD88-dependent signaling pathway to induce dendritic cell maturation and a robust Th1-polarizing cytokine response, offers a rational basis for its inclusion in next-generation vaccine formulations. The quantitative data, although still emerging, consistently demonstrates the dose-dependent activity of this compound in vitro and its significant impact on immune responses in vivo. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and harness the potential of this promising adjuvant.

References

C12-TLRa: A Deep Dive into Innate Immune Activation for Next-Generation Vaccines and Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of vaccine and immunotherapy development is rapidly evolving, with a growing emphasis on harnessing the innate immune system to elicit robust and durable adaptive immune responses. At the forefront of this advancement is C12-TLRa, a synthetic adjuvant lipidoid engineered to activate Toll-like receptor 7 and 8 (TLR7/8). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data on its immunostimulatory properties, and providing detailed experimental protocols for its evaluation. Through a meticulous examination of its role in innate immune activation, this document serves as a critical resource for researchers and drug development professionals seeking to leverage this compound in novel therapeutic and prophylactic strategies.

Introduction to this compound and Innate Immunity

The innate immune system serves as the body's first line of defense against pathogens. It relies on pattern recognition receptors (PRRs) to identify conserved molecular structures known as pathogen-associated molecular patterns (PAMPs). Toll-like receptors (TLRs) are a critical class of PRRs that, upon activation, trigger signaling cascades leading to the production of pro-inflammatory cytokines, chemokines, and interferons, as well as the maturation of antigen-presenting cells (APCs) like dendritic cells (DCs). This innate immune activation is pivotal for shaping the subsequent adaptive immune response.[1][2]

This compound is a novel, synthetic lipidoid designed as a potent agonist for endosomal TLR7 and TLR8.[3][4] These receptors are naturally activated by single-stranded viral RNA, and their stimulation by this compound mimics a viral infection, leading to a powerful, localized innate immune response.[5] this compound is frequently incorporated into lipid nanoparticle (LNP) formulations, particularly for the delivery of messenger RNA (mRNA) vaccines and therapeutics. This co-localization of the adjuvant and the antigen within the same delivery vehicle ensures their simultaneous uptake by APCs, thereby maximizing the adjuvantic effect and enhancing the overall immunogenicity of the vaccine or therapeutic.

Mechanism of Action: The this compound Signaling Pathway

Upon endocytosis of this compound-containing LNPs by an APC, this compound engages with TLR7 and TLR8 within the endosomal compartment. This binding event initiates a conformational change in the TLRs, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). Unlike some other TLRs, the TLR7/8 signaling pathway is exclusively MyD88-dependent and does not involve the TRIF adaptor protein.

The recruitment of MyD88 triggers a downstream signaling cascade involving the assembly of a "Myddosome" complex, which includes IRAK (Interleukin-1 receptor-associated kinase) family kinases. This ultimately leads to the activation of two key transcription factors:

-

Nuclear Factor-kappa B (NF-κB): Activation of NF-κB results in the transcription of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).

-

Interferon Regulatory Factors (IRFs): Activation of IRFs, particularly IRF5 and IRF7, drives the production of Type I interferons (IFN-α/β).

The secreted cytokines and interferons create a pro-inflammatory microenvironment that promotes the recruitment and activation of other immune cells, while the signaling cascade also upregulates the expression of co-stimulatory molecules on the surface of APCs, leading to their maturation.

Quantitative Data on Immune Activation

The immunostimulatory effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize key findings, demonstrating the dose-dependent activity of this compound and its impact on cytokine production and dendritic cell maturation.

Table 1: In Vitro Cytokine Production by DC2.4 Cells Stimulated with this compound LNPs

| This compound LNP Concentration (ng/well) | TNF-α Production (Fold Change vs. Untreated) |

| 10 | ~2.5 |

| 20 | ~5.0 |

| 40 | ~8.0 |

Data adapted from studies demonstrating a dose-dependent increase in TNF-α secretion by the murine dendritic cell line DC2.4 after 24 hours of stimulation with mLuc-loaded this compound LNPs.

Table 2: Impact of this compound Substitution in C12-113 LNPs on mRNA Transfection and TLR7 Agonistic Activity

| Mol% of this compound Substitution | Relative Luciferase Expression (%) | TLR7 Agonistic Activity (Fold Change vs. Untreated) |

| 0 | 100 | 1 |

| 1 | ~120 | ~2 |

| 2.5 | ~150 | ~4 |

| 5 | ~180 | ~7 |

| 10 | ~140 | ~10 |

| 17.5 | ~100 | ~12 |

Data synthesized from experiments optimizing this compound incorporation into C12-113 LNPs for mRNA delivery to DC2.4 cells and measuring TLR7 activation in HEK-Blue reporter cells.

Table 3: In Vivo Dendritic Cell Maturation in Mice Immunized with this compound Adjuvanted mRNA Vaccine

| Vaccine Formulation | Percentage of Mature DCs (CD80+/CD86+) in Draining Lymph Nodes |

| Control (Untreated) | Baseline |

| mRNA-LNP (without this compound) | Moderate Increase |

| mRNA-LNP (with this compound) | Significant Increase |

Qualitative summary based on findings that this compound-substituted LNPs significantly increase the percentage of mature dendritic cells in the inguinal lymph nodes of C57BL/6 mice following subcutaneous injection.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the immunostimulatory properties of this compound.

In Vitro Dendritic Cell Activation and Maturation

This protocol outlines the steps for stimulating a dendritic cell line (e.g., DC2.4) with this compound-containing LNPs and subsequently analyzing the expression of maturation markers by flow cytometry.

Materials:

-

DC2.4 cell line

-

Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

-

This compound-containing LNPs and control LNPs (without this compound)

-

Phosphate-buffered saline (PBS)

-

FACS buffer (PBS with 2% FBS)

-

Fluorescently-labeled antibodies: anti-mouse CD11c, anti-mouse CD80, anti-mouse CD86, and corresponding isotype controls.

-

96-well U-bottom plates for staining

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed DC2.4 cells in a 24-well plate at a density of 2 x 10^5 cells/well in 500 µL of complete RPMI-1640 medium and allow them to adhere overnight.

-

Cell Treatment: Prepare serial dilutions of this compound LNPs and control LNPs in complete medium. Replace the existing medium with the LNP-containing medium. Include an untreated control well.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Cell Harvesting: Gently scrape the cells and transfer them to a 96-well U-bottom plate. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Staining: Resuspend the cell pellets in 50 µL of FACS buffer containing the pre-titrated fluorescently-labeled antibodies. Incubate for 30 minutes at 4°C in the dark.

-

Washing: Add 150 µL of FACS buffer to each well, centrifuge at 300 x g for 5 minutes, and discard the supernatant. Repeat this wash step twice.

-

Data Acquisition: Resuspend the cells in 200 µL of FACS buffer and acquire data on a flow cytometer.

-

Data Analysis: Gate on the CD11c-positive population and determine the percentage of cells that are double-positive for CD80 and CD86.

Quantification of Cytokine Production by ELISA

This protocol describes the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of a specific cytokine (e.g., TNF-α) in the supernatant of cells stimulated with this compound.

Materials:

-

ELISA plate

-

Capture and biotinylated detection antibodies specific for the cytokine of interest (e.g., mouse TNF-α)

-

Recombinant cytokine standard

-

Cell culture supernatants from this compound stimulated cells (from the experiment in 4.1)

-

Coating buffer, blocking buffer, and wash buffer

-

Streptavidin-HRP

-

TMB substrate and stop solution

-

Microplate reader

Procedure:

-

Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.

-

Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate. Prepare a standard curve by serially diluting the recombinant cytokine. Add 100 µL of the standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate. Add 100 µL of diluted streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.

-

Substrate Development: Wash the plate. Add 100 µL of TMB substrate to each well and incubate until a color change is observed. Stop the reaction by adding 50 µL of stop solution.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the cytokine concentration in the samples based on the standard curve.

Conclusion and Future Directions

This compound represents a significant advancement in adjuvant technology, offering a potent and tunable means of activating the innate immune system. Its ability to engage TLR7/8 and drive a robust pro-inflammatory and APC maturation response makes it an ideal candidate for enhancing the efficacy of next-generation vaccines and immunotherapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to explore the full potential of this compound.

Future research should focus on further elucidating the in vivo effects of this compound on a broader range of immune cell populations, including T and B cells, and exploring its synergistic potential with other immunomodulatory agents. A deeper understanding of the dose-dependent effects and the long-term immunological consequences of this compound administration will be crucial for its successful clinical translation. As the field of immuno-engineering continues to expand, this compound is poised to play a pivotal role in the development of safer and more effective treatments for a wide array of diseases.

References

- 1. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. zaguan.unizar.es [zaguan.unizar.es]

- 4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 5. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Structural Characterization of C12-TLRa Lipidoid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of C12-TLRa, a novel adjuvant lipidoid. This compound is gaining significant attention in the field of drug delivery, particularly for its role as a structural component of lipid nanoparticles (LNPs) that enhances the delivery and immunogenicity of mRNA vaccines.[1][2][3] This document outlines its physicochemical properties, synthesis, mechanism of action, and the experimental protocols essential for its characterization.

Core Physicochemical Properties of this compound

This compound is an ionizable adjuvant lipidoid designed to act as a Toll-like receptor 7/8 (TLR7/8) agonist.[4][5] Its unique structure allows it to be incorporated into lipid nanoparticles, improving mRNA delivery and stimulating innate immune responses.

| Property | Value | Reference |

| Molecular Formula | C₄₆H₇₃N₅O₂ | |

| Molecular Weight | 728.1 g/mol | |

| pKa | 6.42 | |

| Appearance | Solid | |

| Purity | ≥98% | |

| Solubility | Ethanol: 50 mg/mL (with ultrasonic) DMSO: 5 mg/mL (with ultrasonic and warming to 60°C) Chloroform: Slightly Soluble (0.1-1 mg/ml) Methanol: Slightly Soluble (0.1-1 mg/ml) | |

| Storage | -20°C for long-term storage |

Synthesis of this compound Lipidoid

The synthesis of this compound is achieved through a ring-opening reaction. This process involves the reaction of a TLR7/8 agonist with C12 epoxide.

Experimental Protocol: Synthesis of this compound

Materials:

-

TLR7/8 agonist (e.g., a derivative of imidazoquinoline)

-

C12 epoxide (1,2-epoxydodecane)

-

Anhydrous solvent (e.g., Dichloromethane)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

Dissolve the TLR7/8 agonist in the anhydrous solvent under an inert atmosphere.

-

Add the C12 epoxide to the reaction mixture. The molar ratio of the amine on the TLR7/8 agonist to the epoxide is a critical parameter to control the degree of lipid tail conjugation.

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period (e.g., 24-72 hours) to allow the ring-opening reaction to proceed to completion.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction.

-

Purify the crude product using column chromatography on silica gel with a suitable solvent gradient (e.g., a mixture of dichloromethane and methanol) to isolate the this compound lipidoid.

-

Characterize the purified this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) to confirm its chemical structure and purity.

Mechanism of Action: TLR7/8 Signaling Pathway

This compound, when formulated into LNPs and delivered into endosomes, activates Toll-like receptors 7 and 8 (TLR7 and TLR8). This activation triggers a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and Type I interferons, thereby enhancing the innate immune response.

Caption: TLR7/8 signaling pathway activated by this compound.

Experimental Workflow for Characterization of this compound Lipid Nanoparticles

A systematic workflow is crucial for the comprehensive characterization of this compound-containing lipid nanoparticles. This ensures the quality, consistency, and efficacy of the formulation.

Caption: Experimental workflow for this compound LNP characterization.

Detailed Experimental Protocols

1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

-

Instrument: Malvern Zetasizer or similar DLS instrument.

-

Procedure:

-

Dilute the LNP suspension in a suitable buffer (e.g., phosphate-buffered saline, PBS) to an appropriate concentration to avoid multiple scattering effects.

-

Equilibrate the sample to a constant temperature (e.g., 25°C).

-

Measure the scattered light intensity fluctuations.

-

The instrument's software calculates the hydrodynamic diameter (particle size) and the PDI from the autocorrelation function of the intensity fluctuations.

-

2. Zeta Potential Measurement

-

Instrument: Malvern Zetasizer or similar instrument with an electrode-containing cuvette.

-

Procedure:

-

Dilute the LNP suspension in a low ionic strength buffer (e.g., 10 mM NaCl).

-

Place the sample in the specialized cuvette.

-

Apply an electric field and measure the velocity of the particles using Laser Doppler Velocimetry.

-

The zeta potential is calculated from the electrophoretic mobility using the Henry equation.

-

3. mRNA Encapsulation Efficiency (EE)

-

Assay: RiboGreen assay.

-

Procedure:

-

Prepare two sets of LNP samples.

-

In the first set, measure the fluorescence of the intact LNPs with RiboGreen reagent. This measures the amount of unencapsulated, accessible mRNA.

-

In the second set, lyse the LNPs using a surfactant (e.g., Triton X-100) to release the encapsulated mRNA. Then, measure the fluorescence with RiboGreen reagent. This gives the total amount of mRNA.

-

Calculate the EE using the formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

-

4. Cryo-Transmission Electron Microscopy (Cryo-TEM)

-

Purpose: To visualize the morphology and internal structure of the LNPs.

-

Procedure:

-

Apply a small volume of the LNP suspension to a TEM grid.

-

Plunge-freeze the grid in liquid ethane to vitrify the sample, preserving the native structure.

-

Transfer the frozen grid to a cryo-TEM holder and observe under the microscope at cryogenic temperatures.

-

Acquire images to assess particle shape, size distribution, and lamellarity.

-

5. In Vitro Transfection and Protein Expression

-

Cell Line: A suitable cell line, such as HEK293T or a relevant immune cell line.

-

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Treat the cells with different concentrations of mRNA-loaded this compound LNPs.

-

Incubate for a specified period (e.g., 24-48 hours).

-

If the mRNA encodes a reporter protein like luciferase, lyse the cells and measure the luminescence using a luciferase assay kit.

-

If the mRNA encodes a secreted protein, collect the cell culture supernatant and quantify the protein concentration using an ELISA kit.

-

This guide provides a foundational understanding of the structural characterization of the this compound lipidoid and its application in lipid nanoparticles. The provided protocols and workflows offer a starting point for researchers to develop and validate their own analytical methods for this promising delivery vehicle.

References

An In-Depth Technical Guide to the Interaction of C12-TLRa with Endosomal Toll-Like Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between C12-TLRa, a novel lipidoid adjuvant, and endosomal Toll-Like Receptors (TLRs). This compound is a potent agonist for TLR7 and TLR8, playing a crucial role in enhancing the immunogenicity of mRNA vaccines by activating innate immune signaling pathways. This document details the molecular interactions, signaling cascades, and immunological outcomes of this compound engagement with endosomal TLRs. It includes quantitative data on receptor activation and cytokine production, detailed experimental protocols for key assays, and visual diagrams of relevant pathways and workflows to support researchers and drug development professionals in the field of vaccine and immunotherapy development.

Introduction

The development of potent and safe adjuvants is paramount for enhancing the efficacy of modern vaccines, particularly for subunit and nucleic acid-based platforms. This compound has emerged as a promising lipidoid adjuvant, demonstrating significant potential in augmenting the immune response to mRNA vaccines.[1][2] Its unique structure allows for its incorporation into lipid nanoparticles (LNPs), where it serves a dual role: facilitating mRNA delivery and stimulating the innate immune system.[3][4] This guide focuses on the core mechanism of this compound's adjuvant activity – its interaction with endosomal Toll-Like Receptors (TLRs).

Endosomal TLRs, including TLR3, TLR7, TLR8, and TLR9, are critical sentinels of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) within the endosomal compartment.[5] this compound is specifically designed as an agonist for TLR7 and TLR8, which are sensors of single-stranded RNA (ssRNA). Activation of these receptors initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, thereby shaping a robust adaptive immune response.

This document will provide an in-depth analysis of the this compound-TLR interaction, offering a valuable resource for researchers and developers working to harness the power of innate immunity in vaccine design.

This compound Interaction with Endosomal TLRs

This compound is a synthetic molecule designed to mimic the natural ligands of TLR7 and TLR8. Its interaction with these receptors is the primary mechanism through which it exerts its adjuvant effects.

Specificity for TLR7 and TLR8

Current research indicates that this compound is a specific agonist for TLR7 and TLR8. The parent molecule of this compound is a known TLR7/8 agonist, and its lipid modification enhances its incorporation into LNPs and its delivery to the endosomal compartment where TLR7 and TLR8 are located.

There is currently no direct evidence in the reviewed literature to suggest that this compound directly interacts with or activates TLR3 or TLR9. The ligands for these receptors are double-stranded RNA (dsRNA) and unmethylated CpG DNA, respectively, which are structurally distinct from this compound. However, it is plausible that the LNP formulation containing this compound could indirectly influence the signaling of other TLRs through the induction of a broad cytokine and chemokine milieu. For instance, the production of type I interferons upon TLR7/8 activation can sensitize cells and upregulate the expression of other pattern recognition receptors.

Quantitative Data on TLR Activation and Cytokine Production

The potency of this compound as a TLR7/8 agonist has been quantified through various in vitro assays. The following tables summarize the available quantitative data on TLR activation and subsequent cytokine production.

Table 1: TLR7/8 Activation by this compound

| Assay System | Receptor | Parameter | Value | Reference |

| HEK-Blue™ hTLR7 Reporter Cells | Human TLR7 | Agonistic Activity | Dose-dependent increase in SEAP reporter activity with C12-113/TLRa LNP | |

| HEK-Blue™ hTLR8 Reporter Cells | Human TLR8 | EC50 | ~50 nM (for a similar potent TLR8 agonist, VTX-294) |

Note: Specific EC50 or Kd values for this compound binding to TLR7 and TLR8 are not yet publicly available in the reviewed literature. The provided EC50 value is for a comparable potent TLR8 agonist to give a sense of the expected potency.

Table 2: Pro-inflammatory Cytokine Production Induced by C12-113/TLRa LNP in JAWSII Dendritic Cells

| Cytokine | Concentration (pg/mL) | Fold Increase vs. Unstimulated | Reference |

| TNF-α | ~1250 | >10 | |

| IL-12p70 | ~100 | >10 | |

| IL-1β | ~75 | >5 |

Data is derived from graphical representations in the source material and represents approximate values.

Table 3: In Vivo Cytokine Induction by TLR Agonists

| Cytokine | Agonist | Peak Concentration (pg/mL) in vivo (murine model) | Time to Peak | Reference |

| IFN-α | TLR7 agonist | Variable, can be in the range of 100s to 1000s | 6-12 hours | |

| IL-6 | mRNA-LNP | ~1000-5000 | 2-6 hours | |

| IFN-γ | TLR9 agonist | ~500-1500 | 24-48 hours | |

| IL-10 | TLR9 agonist | ~200-800 | 24-48 hours |

Note: This table provides a general overview of cytokine levels induced by TLR agonists in vivo to provide context. Specific in vivo cytokine profiles for this compound are not yet extensively published.

Signaling Pathways

Upon binding of this compound to TLR7 and TLR8 within the endosome, a well-defined signaling cascade is initiated, leading to the activation of transcription factors and the expression of immune-related genes.

MyD88-Dependent Pathway

Both TLR7 and TLR8 signal exclusively through the myeloid differentiation primary response 88 (MyD88) adaptor protein. The binding of this compound induces a conformational change in the TLR, leading to the recruitment of MyD88 to the Toll/interleukin-1 receptor (TIR) domain of the receptor. This initiates the formation of a larger signaling complex known as the Myddosome.

The Myddosome subsequently recruits and activates members of the Interleukin-1 receptor-associated kinase (IRAK) family, particularly IRAK4 and IRAK1. Activated IRAKs then interact with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. TRAF6, in turn, activates the transforming growth factor-β-activated kinase 1 (TAK1) complex, which is a central node in the pathway.

TAK1 activation leads to the phosphorylation and activation of two major downstream pathways:

-

The NF-κB Pathway: TAK1 activates the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB). This phosphorylation targets IκB for degradation, allowing the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

-

The MAPK Pathway: TAK1 also activates mitogen-activated protein kinases (MAPKs), including JNK and p38, which lead to the activation of the transcription factor AP-1. AP-1 cooperates with NF-κB to drive the expression of inflammatory genes.

Activation of Interferon Regulatory Factors (IRFs)

A key outcome of TLR7 and TLR8 activation is the production of type I interferons (IFN-α/β). This is mediated by the activation of interferon regulatory factors (IRFs), primarily IRF5 and IRF7. Following the activation of the Myddosome, a complex involving IRAK1, TRAF6, and IKKα phosphorylates and activates IRF7. Activated IRF7 dimerizes and translocates to the nucleus, where it binds to IFN-stimulated response elements (ISREs) in the promoters of type I IFN genes, driving their transcription.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its interaction with endosomal TLRs.

TLR Activation Assay using HEK-Blue™ Cells

This protocol is adapted for the use of HEK-Blue™ hTLR7 or hTLR8 reporter cell lines (InvivoGen), which are designed to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ hTLR7 or hTLR8 cells

-

HEK-Blue™ Detection medium (InvivoGen)

-

This compound or this compound-containing LNPs

-

Positive control (e.g., R848 for TLR7/8)

-

Negative control (vehicle/buffer)

-

96-well flat-bottom cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Preparation:

-

Culture HEK-Blue™ cells according to the manufacturer's instructions.

-

On the day of the assay, harvest the cells and resuspend them in HEK-Blue™ Detection medium at a concentration of 2.8 x 10⁵ cells/mL.

-

-

Assay Plate Preparation:

-

Add 20 µL of this compound (or LNP formulation) at various concentrations to the wells of a 96-well plate.

-

Include wells for the positive control and negative control.

-

-

Cell Seeding:

-

Add 180 µL of the cell suspension (approximately 5 x 10⁴ cells) to each well.

-

-

Incubation:

-

Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

-

-

Data Acquisition:

-

Measure the SEAP activity by reading the optical density (OD) at 620-655 nm using a microplate reader. The color change in the medium is proportional to the level of NF-κB activation.

-

Cytokine Profiling by ELISA

This protocol outlines a general procedure for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify cytokine production from cells stimulated with this compound.

Materials:

-

ELISA plate (96-well)

-

Capture antibody (specific for the cytokine of interest)

-

Detection antibody (biotinylated, specific for the cytokine)

-

Recombinant cytokine standard

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (e.g., PBS with 1% BSA)

-

Cell culture supernatants from this compound-stimulated cells

-

Microplate reader

Procedure:

-

Plate Coating:

-

Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate.

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate 3 times with wash buffer.

-

Add 200 µL of assay diluent to each well to block non-specific binding.

-

Incubate for 1-2 hours at room temperature.

-

-

Sample and Standard Incubation:

-

Wash the plate 3 times.

-

Add 100 µL of cell culture supernatants and serially diluted recombinant cytokine standards to the appropriate wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection Antibody Incubation:

-

Wash the plate 3 times.

-

Add 100 µL of diluted biotinylated detection antibody to each well.

-

Incubate for 1 hour at room temperature.

-

-

Streptavidin-HRP Incubation:

-

Wash the plate 3 times.

-

Add 100 µL of diluted Streptavidin-HRP to each well.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Color Development:

-

Wash the plate 5 times.

-

Add 100 µL of TMB substrate to each well.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

-

Stopping the Reaction and Reading:

-

Add 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm within 30 minutes.

-

-

Data Analysis:

-

Generate a standard curve from the recombinant cytokine standards and calculate the concentration of the cytokine in the samples.

-

Co-Immunoprecipitation (Co-IP)

This protocol is designed to demonstrate the direct interaction between this compound and TLR7/8. This would typically involve using a tagged version of the TLR and a modified, "pull-down" version of this compound.

Materials:

-

Cells expressing tagged TLR7 or TLR8 (e.g., HA-tagged or FLAG-tagged)

-

This compound (or a biotinylated/modified version for pull-down)

-

Lysis buffer (non-denaturing)

-

Antibody against the tag (e.g., anti-HA or anti-FLAG) or streptavidin beads (if using biotinylated this compound)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis:

-

Stimulate cells with this compound for a specified time.

-

Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody against the TLR tag overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.

-

-

Washing:

-

Wash the beads 3-5 times with wash buffer to remove non-specific binding proteins.

-

-

Elution:

-

Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an antibody that can detect this compound (this may require a custom antibody or a tagged version of this compound).

-

Also, probe for the tagged TLR to confirm successful immunoprecipitation.

-

Logical Relationships and Adjuvant Rationale

The utility of this compound as a vaccine adjuvant stems from its unique bifunctional nature, acting as both a structural component of the LNP delivery system and a potent immunostimulant.

This diagram illustrates the dual mechanism of action of this compound within an LNP formulation. By being an integral part of the LNP, it contributes to the efficient delivery and subsequent translation of the mRNA payload (the antigen). Simultaneously, its TLR7/8 agonist activity directly stimulates the innate immune system, leading to the maturation of antigen-presenting cells and the creation of an inflammatory microenvironment conducive to the development of a strong and lasting adaptive immune response. This synergistic action is the core rationale for its use as a highly effective vaccine adjuvant.

Conclusion

This compound represents a significant advancement in adjuvant technology, particularly for mRNA-based vaccines. Its specific agonism of endosomal TLR7 and TLR8 provides a potent stimulus for the innate immune system, which is critical for driving robust and durable adaptive immunity. This technical guide has provided a detailed overview of the molecular interactions, signaling pathways, and experimental methodologies relevant to the study of this compound. The quantitative data and visual diagrams presented herein offer a valuable resource for researchers and drug developers seeking to leverage the power of TLR7/8 activation in the next generation of vaccines and immunotherapies. Further research to elucidate the precise binding kinetics and a more comprehensive in vivo cytokine profile will undoubtedly further refine our understanding and application of this promising adjuvant.

References

- 1. Understanding structure activity relationships of Good HEPES lipids for lipid nanoparticle mRNA vaccine applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heterogeneity of adherent and non‑adherent JAWS II dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-Based Optimization of a Fragment-like TLR8 Binding Screening Hit to an In Vivo Efficacious TLR7/8 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and structure-activity relationships of novel ionizable lipids for astrocyte-targeted mRNA lipid nanoparticle therapy | Poster Board #386 - American Chemical Society [acs.digitellinc.com]

The Core of Innate Immunity: A Technical Guide to Foundational Research on Adjuvant Lipidoids

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research surrounding adjuvant lipidoids, a class of synthetic lipid-like molecules engineered to function as potent vaccine adjuvants. By combining the delivery capabilities of lipid nanoparticles (LNPs) with intrinsic immunostimulatory properties, adjuvant lipidoids represent a significant advancement in vaccine technology. This document provides a comprehensive overview of their synthesis, formulation, and immunological mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and development in this promising field.

Introduction to Adjuvant Lipidoids

Lipid-based nanoparticles have emerged as highly versatile platforms for delivering vaccine antigens and adjuvants.[1][2][3] The success of mRNA vaccines for COVID-19, which utilize lipid nanoparticles for delivery, has underscored the potential of these systems.[2] Adjuvant lipidoids are a novel component of these platforms, designed not only to encapsulate and deliver antigens but also to directly stimulate the innate immune system.[4] These molecules are often created by chemically modifying an ionizable lipidoid to incorporate a moiety that can activate specific pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs). This dual functionality enhances the magnitude and quality of the adaptive immune response, leading to more potent and durable immunity.

Synthesis and Formulation of Adjuvant Lipidoid Nanoparticles

The development of effective adjuvant lipidoids begins with their chemical synthesis, often followed by formulation into LNPs for in vivo delivery.

Synthesis of Adjuvant Lipidoids

A key strategy in creating adjuvant lipidoids is the covalent conjugation of a known immunostimulatory molecule, such as a TLR agonist, to a lipid-like structure. A prominent example is the synthesis of C12-TLRa , an adjuvant lipidoid incorporating a TLR7/8 agonist.

Experimental Protocol: Synthesis of Adjuvant Lipidoid this compound

-

Reaction Setup: The synthesis is achieved through a ring-opening reaction. A TLR7/8 agonist (e.g., a derivative of an imidazoquinoline compound) is reacted with a C12 epoxide.

-

Reagents and Solvent: The reaction is typically carried out in a suitable organic solvent, such as dimethylformamide (DMF), under controlled temperature conditions.

-

Reaction Conditions: The mixture is stirred, often at an elevated temperature (e.g., 80-100°C), for a specified period (e.g., 24-48 hours) to ensure the completion of the reaction.

-

Purification: Following the reaction, the crude product is purified to remove unreacted starting materials and byproducts. This is commonly achieved using chromatographic techniques, such as column chromatography on silica gel.

-

Characterization: The final product's identity and purity are confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Formulation of Lipid Nanoparticles (LNPs)

Adjuvant lipidoids are formulated into LNPs alongside other lipid components to create a stable and effective delivery vehicle. A typical LNP formulation consists of four key components:

-

Ionizable Lipid/Adjuvant Lipidoid: This component is positively charged at a low pH, facilitating the encapsulation of negatively charged nucleic acids (like mRNA), and becomes neutral at physiological pH. In this context, the adjuvant lipidoid can partially or fully replace a standard ionizable lipid.

-

Helper Phospholipid: A neutral lipid, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), which provides structural stability to the nanoparticle bilayer.

-

Cholesterol: Incorporated as a stabilizing agent that modulates the fluidity and integrity of the lipid bilayer.

-

PEG-Lipid: A polyethylene glycol-conjugated lipid that forms a hydrophilic layer on the surface of the LNP. This layer prevents aggregation and reduces clearance by the immune system, thereby prolonging circulation time.

Experimental Protocol: LNP Formulation via Microfluidic Mixing

-

Preparation of Lipid Mixture: The ionizable/adjuvant lipidoid, DSPC, cholesterol, and PEG-lipid are dissolved in a water-miscible organic solvent, typically ethanol, at a specific molar ratio.

-

Preparation of Aqueous Phase: The cargo (e.g., mRNA encoding an antigen) is dissolved in an aqueous buffer with an acidic pH (e.g., sodium acetate buffer, pH 4.0-5.0). This low pH ensures the ionizable lipid is positively charged for efficient encapsulation.

-

Microfluidic Mixing: The lipid-ethanol solution and the aqueous cargo solution are rapidly mixed within a microfluidic device (e.g., NanoAssemblr). The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the aqueous cargo.

-

Dialysis and Concentration: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, neutralizing the surface charge. The sample is then concentrated using a centrifugal filter device.

-

Characterization: The formulated LNPs are characterized for their physicochemical properties.

Quantitative Data: Physicochemical and Immunological Properties

The performance of adjuvant lipidoid LNPs is defined by their physical characteristics and their ability to elicit an immune response. The tables below summarize key quantitative data from foundational studies.

Table 1: Physicochemical Properties of Adjuvant Lipidoid LNPs

| LNP Formulation | Adjuvant Lipidoid (mol%) | Mean Diameter (nm) | PDI | Zeta Potential (mV) | pKa | Encapsulation Efficiency (%) | Reference |

| C12-113/TLRa LNP | 1-17.5% this compound | ~52 | 0.127 | Neutral (at pH 7.4) | 6.42 | ~75% | |

| K-Ac7-Dsa LNP(SDI) | N/A (Ionizable Lipid) | - | - | - | - | >90% | |

| S-Ac7-Dog LNP(SDI) | N/A (Ionizable Lipid) | - | - | - | - | >90% |

PDI: Polydispersity Index. A PDI value below 0.3 is generally considered acceptable for lipid-based nanocarriers, indicating a homogenous population. Zeta potential indicates the surface charge and stability of the nanoparticle formulation in a colloidal suspension.

Table 2: In Vivo Immunological Efficacy of Adjuvant Lipidoid LNPs (Mouse Models)

| Vaccine Formulation | Antigen | Adjuvant/LNP | IgG Titer (Endpoint) | IgG1/IgG2a Ratio | Key Cytokine Induction | Reference |

| SARS-CoV-2 mRNA | SARS-CoV-2 Spike | C12-113/TLRa LNP | Potent neutralizing antibodies | Th1-biased | - | |

| QIV | Influenza Virus | S-Ac7-Dog LNP(SDI) + IMDQ-PEG-Chol | Higher than K-Ac7-Dsa | Balanced IgG1/IgG2a | Lower IL-6, IL-18, IFN-γ post-infection | |

| Ovalbumin | Ovalbumin (Ova) | Lipidoid I-4 + isRNA | ~10³-10⁴ fold increase vs. protein alone | - | IL-6 | |

| Ovalbumin | Ovalbumin (Ova) | Lipidoid II-4 + isRNA | ~10³-10⁴ fold increase vs. protein alone | - | IFN-α, IP-10 |

QIV: Quadrivalent Influenza Vaccine. IMDQ-PEG-Chol: a TLR7/8 agonist. isRNA: immunostimulatory RNA. The IgG1/IgG2a ratio is indicative of the type of T-helper (Th) cell response, with a higher IgG2a level suggesting a Th1-biased response, which is crucial for cell-mediated immunity.

Immunological Mechanisms of Action

Adjuvant lipidoids primarily function by activating TLRs located within the endosomes of antigen-presenting cells (APCs), such as dendritic cells (DCs). This activation triggers downstream signaling cascades that lead to the production of pro-inflammatory cytokines and chemokines, and the upregulation of co-stimulatory molecules, ultimately shaping a robust adaptive immune response.

TLR7/8 Signaling Pathway

Many adjuvant lipidoids, like this compound, are designed to mimic single-stranded RNA, the natural ligand for TLR7 and TLR8. Upon endocytosis of the LNP, the adjuvant lipidoid is exposed and binds to TLR7/8 in the endosomal compartment. This engagement initiates a signaling cascade that is critically dependent on the adaptor protein MyD88 (Myeloid differentiation primary response 88).

Experimental Protocol: In Vitro TLR Activation Assay

-

Cell Line: HEK-Blue™ hTLR7 or hTLR8 reporter cells are commonly used. These cells are engineered to express a specific human TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is under the control of a promoter inducible by transcription factors like NF-κB, which is activated by TLR signaling.

-

Cell Seeding: Reporter cells are seeded into a 96-well plate at a specified density (e.g., ~1.6-5 x 10⁵ cells/mL).

-

Treatment: Adjuvant lipidoid LNPs, control LNPs (without the adjuvant component), and a known TLR agonist (e.g., R848) are added to the wells in triplicate at various concentrations.

-

Incubation: The plate is incubated for a set period (e.g., 18-24 hours) at 37°C in a 5% CO₂ incubator.

-

Detection: A specialized detection medium (e.g., HEK-Blue™ Detection medium) is added, which contains a substrate for the SEAP enzyme.

-

Quantification: SEAP expression leads to a color change in the medium, which is quantified by measuring the absorbance at a specific wavelength (e.g., 620-650 nm) using a spectrophotometer. The results are often expressed as a fold change relative to untreated cells.

TLR4 Signaling Pathway

Some lipidoids have been found to act as agonists for TLR4, a receptor that typically recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. TLR4 signaling is unique as it can proceed through two distinct downstream pathways: the MyD88-dependent pathway and the TRIF-dependent (or MyD88-independent) pathway.

-

MyD88-dependent pathway: Initiated at the plasma membrane, this pathway leads to the rapid production of pro-inflammatory cytokines.

-

TRIF-dependent pathway: This pathway is initiated after the TLR4 complex is endocytosed and leads to the production of Type I interferons (IFNs), which are crucial for antiviral responses.

In Vivo Evaluation Workflow

The ultimate validation of an adjuvant lipidoid's efficacy comes from in vivo studies, typically conducted in mouse models. The workflow involves immunization followed by a detailed analysis of the resulting immune response.

References

C12-TLRa: A Technical Guide to a Novel TLR7/8 Agonist for mRNA Vaccine Adjuvant Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unprecedented success of mRNA vaccines has highlighted the critical role of delivery systems and adjuvants in shaping the potency and durability of the immune response. While lipid nanoparticles (LNPs) have proven to be effective delivery vehicles, the inclusion of adjuvants that can actively stimulate innate immunity is a key strategy for enhancing vaccine efficacy. C12-TLRa is a novel, synthetic toll-like receptor 7 and 8 (TLR7/8) agonist designed for incorporation into LNPs, serving as a potent adjuvant for mRNA vaccines. This technical guide provides an in-depth overview of this compound, including its mechanism of action, experimental protocols for its use, and a summary of its effects on the immune response.

Mechanism of Action: TLR7/8-Mediated Immune Activation

This compound is a lipidoid molecule synthesized through a ring-opening reaction between a TLR7/8 agonist and a C12 epoxide.[1][2] Its lipophilic nature allows for stable incorporation into the lipid bilayer of LNPs. Once the LNP is taken up by an antigen-presenting cell (APC), such as a dendritic cell (DC), the this compound is released into the endosome. Here, it engages with TLR7 and TLR8, endosomal pattern recognition receptors that recognize single-stranded RNA.

This engagement triggers a downstream signaling cascade primarily through the Myeloid differentiation primary response 88 (MyD88)-dependent pathway. This pathway culminates in the activation of transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), leading to the production of pro-inflammatory cytokines and type I interferons.[3] This innate immune activation is crucial for the subsequent development of a robust adaptive immune response, characterized by enhanced antigen presentation, T-cell activation, and antibody production.[4]

Signaling Pathway Diagram

Caption: this compound activates the TLR7-MyD88 signaling pathway.

Quantitative Data Summary

The incorporation of this compound into mRNA-LNP vaccines leads to a significant enhancement of both innate and adaptive immune responses. The following tables summarize the quantitative data from preclinical studies.

Table 1: In Vitro Immune Activation

| Cell Type | Treatment | Cytokine/Marker | Fold Change vs. Control LNP | Reference |

| DC2.4 cells | mLuc-loaded C12-113/TLRa LNP | TNF-α | Dose-dependent increase | [2] |

| HEK-Blue TLR7 reporter cells | mLuc-loaded C12-113/TLRa LNP | SEAP Activity | Dose-dependent increase |

Table 2: In Vivo Immunogenicity in Mice

| Vaccine | Parameter | This compound LNP | Control LNP | Reference |

| SARS-CoV-2 mRNA | IgG Titer | Significantly Higher | Lower | |

| SARS-CoV-2 mRNA | Neutralizing Antibody Titer | Significantly Higher | Lower | |

| SARS-CoV-2 mRNA | IFN-γ+ CD8+ T cells | Significantly Higher | Lower | |

| SARS-CoV-2 mRNA | TNF-α+ CD8+ T cells | Significantly Higher | Lower | |

| SARS-CoV-2 mRNA | IL-4+ CD4+ T cells | Significantly Higher | Lower |

Experimental Protocols

Formulation of this compound Adjuvanted mRNA-LNPs

This protocol describes the preparation of mRNA-LNPs with incorporated this compound using a microfluidic mixing method.

Materials:

-

Ionizable lipid (e.g., C12-113)

-

This compound

-

Helper lipid (e.g., DOPE)

-

Cholesterol

-

PEG-lipid (e.g., DMG-PEG 2000)

-

mRNA encoding the antigen of interest

-

Ethanol

-

Citrate buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

-

Prepare Lipid Stock Solutions: Dissolve the ionizable lipid, this compound, helper lipid, cholesterol, and PEG-lipid in ethanol to achieve the desired molar ratios. A common starting point for molar ratios is 50:5:38.5:1.5:5 (ionizable lipid:this compound:cholesterol:helper lipid:PEG-lipid).

-

Prepare mRNA Solution: Dilute the mRNA in citrate buffer to the desired concentration.

-

Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid solution into one syringe and the mRNA solution into another.

-

LNP Formation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two phases will induce the self-assembly of the LNPs.

-

Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated mRNA.

-

Characterization: Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency using dynamic light scattering (DLS) and a Ribogreen assay, respectively.

Experimental Workflow: LNP Formulation

Caption: Workflow for the formulation of this compound adjuvanted mRNA-LNPs.

In Vitro Assessment of TLR7 Agonist Activity

This protocol utilizes HEK-Blue™ TLR7 reporter cells to quantify the TLR7-agonistic activity of the formulated LNPs.

Materials:

-

HEK-Blue™ hTLR7 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

This compound mRNA-LNPs and control LNPs (without this compound)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed HEK-Blue™ hTLR7 cells in a 96-well plate at a density of ~5 x 10^4 cells/well in HEK-Blue™ Detection medium.

-

LNP Treatment: Add serial dilutions of the this compound mRNA-LNPs and control LNPs to the wells. Include a positive control (e.g., R848) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

Measurement: Measure the absorbance at 620-650 nm using a spectrophotometer. The color change in the medium is proportional to the secreted embryonic alkaline phosphatase (SEAP) activity, which is indicative of TLR7 activation.

-

Data Analysis: Calculate the fold change in SEAP activity relative to the untreated control cells.

In Vivo Immunization and Analysis in Mice

This protocol outlines a typical prime-boost immunization schedule in mice to evaluate the immunogenicity of the this compound adjuvanted mRNA vaccine.

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

This compound mRNA-LNPs and control LNPs

-

Syringes and needles for intramuscular injection

-

Materials for blood collection (e.g., retro-orbital sinus)

-

Materials for spleen harvesting and processing

-

Reagents for ELISA and intracellular cytokine staining

Procedure:

-

Primary Immunization (Day 0): Inject mice intramuscularly with a single dose of the this compound mRNA-LNP or control LNP vaccine (e.g., 10 µg mRNA per mouse).

-

Booster Immunization (Day 21): Administer a second dose of the same vaccine.

-

Sample Collection:

-

Serum: Collect blood at various time points (e.g., days 14, 28, and 42) to analyze antibody responses by ELISA.

-

Splenocytes: At the end of the experiment (e.g., day 42), euthanize the mice and harvest the spleens for T-cell analysis.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Coat 96-well plates with the recombinant antigen encoded by the mRNA vaccine.

-

Add serially diluted serum samples and incubate.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG).

-

Add a substrate (e.g., TMB) and measure the absorbance to determine antibody titers.

-

-

Intracellular Cytokine Staining (ICS):

-

Prepare single-cell suspensions from the harvested spleens.

-

Restimulate the splenocytes in vitro with peptides corresponding to the antigen for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).

-

Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-4).

-

Analyze the stained cells by flow cytometry to quantify the percentage of antigen-specific cytokine-producing T cells.

-

Immunization and Analysis Workflow

Caption: Workflow for in vivo immunization and subsequent immunological analysis.

Conclusion

This compound represents a promising advancement in mRNA vaccine technology. Its ability to be seamlessly integrated into LNP formulations and to potently activate the innate immune system through TLR7/8 agonism translates to significantly enhanced and durable adaptive immune responses. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug developers interested in leveraging this novel adjuvant for the next generation of mRNA vaccines. The continued exploration of such rationally designed adjuvants will be instrumental in addressing current and future challenges in vaccinology.

References

- 1. Frontiers | Synthetic DNA co-immunization with vaccine-aligned common consensus nucleoprotein and hemagglutinin protects mice against lethal influenza infection with a single immunization [frontiersin.org]

- 2. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 3. researchgate.net [researchgate.net]

- 4. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]

C12-TLRa in Immunology: A Technical Guide to Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-TLRa is an adjuvant lipidoid demonstrating significant promise in enhancing the immunogenicity of vaccines, particularly within lipid nanoparticle (LNP) formulations for mRNA delivery.[1][2] Its primary mechanism of action involves the activation of Toll-like receptor 7 and 8 (TLR7/8), key innate immune sensors.[3][4] This activation triggers a downstream signaling cascade that promotes the maturation of antigen-presenting cells (APCs), enhances cytokine production, and ultimately shapes a robust and targeted adaptive immune response.[5] This technical guide provides an in-depth overview of the early-stage research on this compound, focusing on its synthesis, mechanism of action, and experimental evaluation.

Core Concepts